molecular formula C25H23N5O3S B2479746 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 310449-85-5

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2479746
CAS No.: 310449-85-5
M. Wt: 473.55
InChI Key: GVRXHLPDADVFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with a m-tolyl group at position 4, a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 5, and a furan-2-carboxamide group at position 3. This compound combines pharmacophoric elements such as the triazole ring (known for metabolic stability), the indole-derived moiety (common in kinase inhibitors), and the furan-carboxamide (implicated in hydrogen bonding interactions).

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-17-6-4-8-19(14-17)30-22(15-26-24(32)21-10-5-13-33-21)27-28-25(30)34-16-23(31)29-12-11-18-7-2-3-9-20(18)29/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXHLPDADVFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural components:

  • Indole Moiety : Contributes to various biological activities.
  • Triazole Ring : Known for its role in enhancing the pharmacological properties of compounds.
  • Furan and Carboxamide Functionalities : Implicated in pharmacokinetic properties and interaction with biological targets.

The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 374.43 g/mol.

Research indicates that the compound exhibits its biological effects through multiple mechanisms:

  • Antimicrobial Activity : The triazole ring is known to interfere with fungal cell wall synthesis, while the indole moiety enhances binding affinity to microbial targets.
  • Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells through both extrinsic and intrinsic pathways. This is facilitated by its ability to modulate various signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Studies have demonstrated that this compound displays significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness compared to other similar compounds:

Compound NameMIC (µg/mL)Target OrganismActivity Type
N-Triazole8Candida albicansAntifungal
Indole Derivative16Staphylococcus aureusAntibacterial
N-Triazole-Furan4Escherichia coliAntibacterial

Anticancer Activity

In vitro studies have reported the compound's cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis
MCF7 (Breast Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Anticancer Activity :
    • A study involving the treatment of HeLa cells with varying concentrations of the compound demonstrated significant inhibition of cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.
  • Case Study on Antimicrobial Efficacy :
    • In a comparative analysis with standard antifungal agents, the compound exhibited lower minimum inhibitory concentrations (MICs) against resistant strains of Candida albicans, suggesting its potential as a novel antifungal agent.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant anticancer activities. The following findings highlight the potential of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide:

  • Cell Line Studies :
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition .
    • A structure–activity relationship study revealed that modifications to the thiadiazole ring significantly influence the cytotoxic efficacy against different cancer cell lines .
  • Mechanisms of Action :
    • The compound is believed to induce apoptosis in cancer cells through various biochemical pathways, potentially involving the inhibition of key enzymes responsible for cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Evaluation : Studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Diameter of Inhibition Zone (DIZ) assay results indicate promising antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: 1,2,4-triazole derivatives , thioether-linked substituents , and carboxamide-bearing heterocycles . Below is a detailed comparison with key compounds from the literature.

Structural Analogues with 1,2,4-Triazole Cores

2.1.1. SR24717 ()
  • Structure : 2-((5-(((4,6-Dimethoxypyrimidin-2-yl)thio)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide.
  • Key Similarities :
    • Shared m-tolyl substitution at position 4 of the triazole ring.
    • Thioether linkage at position 5 (though linked to a pyrimidine in SR24717 vs. indolin-1-yl-2-oxoethyl in the target compound).
  • Synthesis : Final step yield of 42% (lower than triazole derivatives in , which achieved 79–88% yields) .
  • Physical Properties : Colorless solid; $^1$H NMR signals for aromatic protons (δ 7.24–7.50 ppm) and methoxy groups (δ 3.80 ppm) align with triazole derivatives .
2.1.2. Compounds 5m–5r ()
  • Examples :
    • 5m : 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine.
    • 5q : 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine.
  • Key Differences :
    • Substituents : Phenyl or pyridinyl groups at position 4 (vs. m-tolyl in the target compound).
    • Thioether Linkages : Alkyl/aryl thioethers (e.g., butyl, benzyl) vs. the indole-derived thioether in the target compound.
  • Synthesis : High yields (79–88%) and melting points (146–240°C), suggesting robust synthetic routes for triazole-thioether systems .

Carboxamide-Bearing Heterocycles

2.2.1. N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
  • Structure : Contains a thiazole ring with a furan-2-carboxamide group.
  • Key Similarities :
    • Shared furan-2-carboxamide motif.
    • Thioether-like linkage (though via a thiazole-thioacetamide chain).
  • Molecular Weight : 371.4 g/mol (vs. ~500 g/mol for the target compound, reflecting the latter’s larger indole-triazole core) .
2.2.2. Oxindole Carboxamides ()
  • Example : (E)-N-(2,4-Difluorobenzyl)-1-alkyl-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide.
  • Key Differences :
    • Core Structure : Oxindole vs. triazole.
    • Bioactivity : Designed as DENV NS5 RdRp inhibitors, highlighting carboxamide’s role in target binding .

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Source
Target Compound 1,2,4-Triazole m-Tolyl, indolin-1-yl-2-oxoethyl, furan-2-carboxamide N/A N/A ~500 (estimated) N/A
SR24717 () 1,2,4-Triazole m-Tolyl, pyrimidine-thioether, hydroxamic acid 42 N/A N/A
5m () 1,2,4-Triazole Phenyl, butylthio, pyridine 86 147–149 ~350 (estimated)
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole Furan-2-carboxamide, methoxybenzyl N/A N/A 371.4
9d () 1,2,4-Triazole Trifluoromethyl, nitrobenzylidene N/A N/A 541.89

Key Research Findings

Synthetic Feasibility : Triazole-thioether systems (e.g., ) are synthetically accessible with high yields (79–88%), but the target compound’s indole-linked thioether may require specialized coupling reagents .

Structural Uniqueness : The combination of indolin-1-yl-2-oxoethyl and furan-2-carboxamide distinguishes the target compound from analogs like SR24717 (pyrimidine-thioether) or 5m (alkyl-thioether) .

Bioactivity Potential: Carboxamide-bearing triazoles (e.g., ’s oxindoles) show promise in targeting viral polymerases, suggesting the target compound may exhibit similar enzyme-inhibitory properties .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Triazole ring formation : Cyclocondensation of thiosemicarbazides with carbonyl precursors under reflux in acetic acid .
  • Thioether linkage : Coupling of the indolin-1-yl-oxoethyl thiol group to the triazole core using EDCI/DCC as coupling agents in anhydrous DCM .
  • Final functionalization : Introduction of the furan-2-carboxamide group via nucleophilic substitution or amide bond formation . Optimization : Adjust temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity (DMF for solubility). Monitor via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm functional groups (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7–8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 527.64) .
  • X-ray Crystallography (if crystals obtained): Resolve 3D conformation and confirm stereochemistry, as demonstrated for related thiazolo-pyridazinones .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains, with ciprofloxacin and fluconazole as controls .
  • Anticancer Screening : Sulforhodamine B (SRB) assay across cancer cell lines (e.g., melanoma, breast cancer) at concentrations 0.1–100 µM .
  • Data Interpretation : Use dose-response curves to calculate IC₅₀ values and compare with reference drugs (e.g., doxorubicin).

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed incubation time, serum-free media) .
  • Orthogonal Assays : Confirm cytotoxicity via flow cytometry (apoptosis) and ATP-based viability assays .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity required) .
  • Structural Analogs : Test derivatives (e.g., substituent variations on the triazole or furan rings) to isolate structure-activity relationships (SAR) .

Q. What computational methods predict target engagement and mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, microbial efflux pumps). Focus on hydrogen bonding (indole NH, triazole N) and hydrophobic contacts (m-tolyl group) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) .
  • Validation : Correlate computational binding scores (ΔG) with experimental IC₅₀ values from enzymatic assays .

Q. How can pharmacokinetic properties be optimized for in vivo translation?

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP (target <3) while maintaining potency .
  • Metabolic Stability : Conduct liver microsome assays (human/rat) to identify metabolic hotspots (e.g., furan ring oxidation) .
  • Prodrug Strategies : Mask labile groups (e.g., acetate prodrugs for improved oral bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.